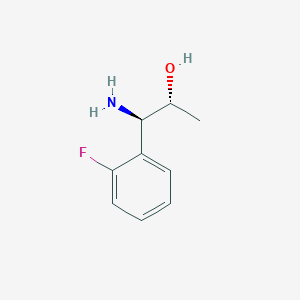

(1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL

Description

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(2-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1 |

InChI Key |

DWXYPVJJOLRWQJ-MUWHJKNJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1F)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced further to form different amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

(1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The fluorophenyl group can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s core structure—a propan-2-ol backbone with an amino group and aryl substitution—is shared with several analogs. Key differences arise in the aryl substituents and stereochemistry, which influence binding interactions, solubility, and metabolic stability.

Table 1: Structural Comparison of Selected Analogs

Physicochemical and ADME Properties

- Fluorine Effects: Fluorine substitution typically increases lipophilicity (logP) and metabolic stability. For example, fluorinated intermediates in florfenicol synthesis show improved yields and reduced synthesis steps compared to non-fluorinated analogs .

- Comparative Solubility : Bulky substituents (e.g., tert-butyl in ) may reduce solubility, whereas halogenated analogs (e.g., bromo or chloro in ) balance lipophilicity and polarity.

Biological Activity

(1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL is a chiral compound recognized for its potential biological activities due to its unique structural features, including an amino group, a hydroxyl group, and a fluorophenyl substituent. These functional groups enable the compound to engage in various biochemical interactions, making it a candidate for therapeutic applications.

- Molecular Formula : C9H12FNO

- Molecular Weight : 169.20 g/mol

- SMILES Notation : CC(C(C1=CC=CC=C1F)N)O

The presence of the fluorine atom enhances the lipophilicity of the compound, which may improve its binding characteristics to biological receptors compared to non-fluorinated analogs.

The biological activity of (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL is primarily attributed to its ability to form hydrogen bonds with biological macromolecules such as enzymes and receptors. The interactions facilitated by the amino and hydroxyl groups can influence various biochemical pathways, potentially affecting enzyme activity and receptor binding.

Biological Activity Studies

Preliminary studies have indicated several areas where (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL exhibits significant biological activity:

1. Enzyme Interaction

Research has shown that this compound can interact with various enzymes, potentially modulating their activity. For instance, studies suggest that it may act as an inhibitor or activator depending on the specific enzyme target.

2. Receptor Binding

The fluorophenyl group enhances the compound's binding affinity to certain receptors. This characteristic has been explored in studies assessing its potential as a therapeutic agent in conditions like depression or anxiety where receptor modulation is crucial.

3. Antimicrobial Activity

Some studies have suggested that (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL may possess antimicrobial properties. Its structural similarity to known antimicrobial agents allows for speculation about its efficacy against various pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL and structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (1R,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL | C9H12FNO | Contains a para-fluorophenyl group |

| (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL | C10H13F2NO2 | Features a difluoromethoxy group |

| (1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL | C9H12FNO | Contains a meta-fluorophenyl substituent |

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL:

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The research highlighted its potential for developing new drugs targeting metabolic disorders.

Case Study 2: Receptor Modulation

Another investigation focused on the compound's interaction with serotonin receptors. Results indicated that (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL could enhance receptor activation, suggesting possible applications in treating mood disorders.

Case Study 3: Antimicrobial Testing

In vitro tests assessed the antimicrobial efficacy of this compound against various bacterial strains. The results showed promising activity comparable to established antibiotics, warranting further exploration into its use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.